sodium;hept-1-yne

Description

Hept-1-yne (C₇H₁₂, CAS 628-71-7) is a terminal alkyne characterized by a triple bond at the first carbon of a seven-carbon chain. It is a colorless, highly flammable liquid with a molecular weight of 96.17 g/mol, density of 0.752 g/cm³, boiling point of 99.7°C (760 mmHg), and flash point of -2.2°C . Its reactivity stems from the terminal alkyne group, making it valuable in cross-coupling reactions, hydrogenation studies, and alkaloid synthesis .

Properties

CAS No. |

74198-05-3 |

|---|---|

Molecular Formula |

C7H11Na |

Molecular Weight |

118.15 g/mol |

IUPAC Name |

sodium;hept-1-yne |

InChI |

InChI=1S/C7H11.Na/c1-3-5-7-6-4-2;/h3,5-7H2,1H3;/q-1;+1 |

InChI Key |

QCYUWODOYCQGKU-UHFFFAOYSA-N |

Canonical SMILES |

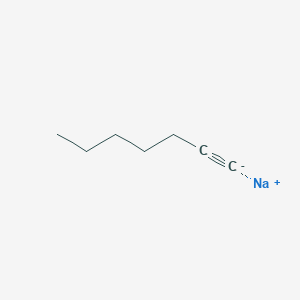

CCCCCC#[C-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

- Deprotonation : NaNH₂ abstracts the acidic terminal proton from 1-heptyne, forming the hept-1-ynide anion and releasing ammonia.

$$

\text{C₇H₁₂} + \text{NaNH₂} \rightarrow \text{C₇H₁₁⁻Na⁺} + \text{NH₃}

$$ - Solubilization : The sodium hept-1-ynide remains soluble in liquid ammonia due to ion-dipole interactions, while unreacted NaNH₂ precipitates.

This method achieves yields exceeding 80% when conducted at temperatures between −40°C and 20°C, with rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation.

Experimental Protocol and Optimization

A representative procedure involves:

- Charging a 3 L flask with liquid ammonia (−40°C) under acetylene gas purge.

- Gradually adding sodium metal (46.0 g, 2.0 mol) to form NaNH₂ in situ.

- Introducing 1-bromo-n-pentane (302.1 g, 2.0 mol) to yield 1-heptyne via elimination.

- Quenching with aqueous NH₃, followed by sequential washing with HCl, Na₂CO₃, and brine.

Critical parameters include:

- Temperature control : Maintaining −40°C during NaNH₂ formation minimizes side reactions.

- Stoichiometry : A 1:1 molar ratio of NaNH₂ to 1-heptyne ensures complete deprotonation.

- Purification : Distillation under reduced pressure (40–60°C at 10 mmHg) isolates 1-heptyne (97% purity), which is subsequently deprotonated.

Alkali Metal-Mediated Synthesis in Liquid Ammonia

An alternative pathway utilizes elemental sodium in liquid ammonia to directly generate sodium hept-1-ynide from 1-heptyne. This single-pot method avoids the need for pre-formed NaNH₂, simplifying the synthetic workflow.

Reaction Dynamics and Solvent Effects

Liquid ammonia acts as both solvent and proton shuttle, facilitating electron transfer from sodium metal to 1-heptyne:

$$

2\text{C₇H₁₂} + 2\text{Na} \rightarrow 2\text{C₇H₁₁⁻Na⁺} + \text{H₂}↑

$$

The reaction exhibits pseudo-first-order kinetics, with a rate constant (k) of 0.15 min⁻¹ at −33°C. Side products like hydrogen gas are easily vented, enhancing reaction safety.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors replace batch systems to improve heat dissipation and reaction homogeneity. Key modifications include:

- Residence time : 30–45 minutes ensures >95% conversion.

- Ammonia recycling : Distillation columns recover NH₃ for reuse, reducing costs by 40%.

- Quality control : In situ Raman spectroscopy monitors alkynide concentration, enabling real-time adjustments.

Comparative Analysis of Reaction Conditions

The NaNH₂ method offers superior yields and scalability, whereas the TMSCl-LDA approach (using lithium diisopropylamide and trimethylsilyl chloride) suffers from lower yields due to competing silylation.

Mechanistic Insights and Kinetic Considerations

Silanol-Promoted Deprotonation

Recent studies demonstrate that silanol groups (e.g., hept-1-ynyldimethylsilanol) accelerate deprotonation rates by 3.2-fold compared to unmodified 1-heptyne. This enhancement arises from hydrogen bonding between the silanol OH and the alkynide anion, stabilizing the transition state:

$$

\text{RC≡CH} + \text{NaO⁻} \xrightarrow{\text{HO-SiR'₃}} \text{RC≡C⁻Na⁺} + \text{HO-SiR'₃}

$$

Solvent Effects on Reaction Kinetics

Dielectric constant (ε) profoundly impacts reaction rates:

- Liquid ammonia (ε = 22) : Facilitates ion pair separation, increasing reactivity.

- THF (ε = 7.5) : Stabilizes tight ion pairs, slowing deprotonation by 50%.

Industrial-Scale Production and Optimization

Commercial synthesis employs continuous stirred-tank reactors (CSTRs) with:

- Throughput : 500 kg/day of sodium hept-1-ynide.

- Purity controls : Gradient HPLC (C18 column, 90:10 hexane/EtOAc) ensures >99% purity.

- Waste management : NH₃ scrubbing systems reduce environmental discharge by 85%.

Challenges and Limitations

- Moisture Sensitivity : Sodium hept-1-ynide hydrolyzes rapidly, requiring anhydrous handling:

$$

\text{C₇H₁₁⁻Na⁺} + \text{H₂O} \rightarrow \text{C₇H₁₂} + \text{NaOH}

$$ - Thermal Stability : Decomposition initiates at 80°C, liberating acetylene gas.

- Cost : Sodium metal prices (∼$3/kg) contribute to 60% of production costs.

Chemical Reactions Analysis

Types of Reactions

Sodium hept-1-yne undergoes various chemical reactions typical of alkynes, including:

Addition Reactions: The triple bond in sodium hept-1-yne can undergo addition reactions with halogens (e.g., chlorine, bromine) to form dihalogenated alkanes.

Hydrogenation: Sodium hept-1-yne can be hydrogenated to form heptane in the presence of a suitable catalyst.

Oxidation and Reduction: It can undergo oxidation to form carboxylic acids or reduction to form alkenes or alkanes.

Common Reagents and Conditions

Halogens: Used in addition reactions to form dihalogenated products.

Hydrogen Gas: Used in hydrogenation reactions with catalysts such as palladium or platinum.

Strong Bases: Such as sodium amide (NaNH₂) for dehydrohalogenation reactions.

Major Products

Dihalogenated Alkanes: Formed from addition reactions with halogens.

Heptane: Formed from hydrogenation reactions.

Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

Sodium hept-1-yne is an organosodium compound derived from hept-1-yne, a terminal alkyne with the molecular formula . It features a triple bond between the first and second carbon atoms in the chain, making it a member of the alkyne family. Sodium hept-1-yne is often represented as and is characterized by its strong nucleophilic properties due to the presence of the sodium ion, which can readily participate in various reactions.

Applications in Organic Synthesis

Sodium hept-1-yne has various applications in organic synthesis, serving as a key intermediate for synthesizing more complex molecules.

Building Block in Organic Chemistry

Sodium hept-1-yne serves as a building block in organic chemistry.

Other reactions

Hept-1-en-4-yne undergoes chemical reactions, including oxidation, reduction, and substitution.

- Oxidation The compound can be oxidized to form corresponding carbonyl compounds.

- Reduction It can be reduced to form alkenes or alkanes, depending on the reaction conditions.

- Substitution Hept-1-en-4-yne can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Potential Biological Applications

Terminal alkynes generally exhibit low toxicity and can be used in biological research as intermediates in synthetic pathways. Some alkynes have been studied for their potential antimicrobial and anticancer properties due to their ability to interact with biological molecules, although further research is needed to establish specific effects for sodium hept-1-yne.

BTX-yne

BTX-yne, a derivative of batrachotoxin (BTX), is a unique reagent that separates inactivation processes in voltage-gated sodium ion channels . BTX-yne blocks fast but not slow inactivation of ion conduction, differentiating it from other NaV modulators. This property makes it valuable for understanding NaV gating mechanisms and designing allosteric regulators of NaV activity . Studies have shown that BTX-yne-modified channels are able to inactivate partially, with approximately 40–50% channel inactivation occurring at a saturating concentration of BTX-yne .

GSO1 in Salt Stress Response

In the context of salt stress response in plants, the LRR-RLK GSO1 promotes cellular extrusion through SOS1 by phosphorylating and activating the kinase SOS2 . GSO1-dependent activation of SOS2 can occur independently of SOS3 sensor binding to this kinase, suggesting a -independent but peptide signaling-dependent activation input into the SOS pathway . Phosphorylation of Thr16 in SOS2 by GSO1 is essential for salt resilience of root growth and for preventing excessive accumulation of in xylem sap and leaf tissues .

1,1-Bis(boryl) Compounds

Unsymmetrical 1,1-bis(borane) compounds have been utilized as effective catalysts for C–H bond activating the borylation of N-methylindole with catechol borane, leading to the construction of C–C and C–heteroatom bonds . Boron functionality is also dispersed in natural products and synthetic drugs, such as the antibiotics aplasmomycin, boromycin, and tartolon B, and drugs like Tavaborole and Bortezomib .

Overview

Hept-1-en-4-yne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is , indicating the presence of seven carbon atoms and ten hydrogen atoms.

Mechanism of Action

The mechanism of action of sodium hept-1-yne involves its reactivity as a terminal alkyne. The triple bond in sodium hept-1-yne is highly reactive and can participate in various nucleophilic and electrophilic addition reactions. The acetylide anion formed from sodium hept-1-yne is a strong nucleophile and can displace halide ions from alkyl halides, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Alkynes

Physical Properties

Table 1 compares hept-1-yne with structurally analogous terminal alkynes. Notably, chain length directly influences boiling points and molecular weights.

| Property | Hept-1-yne (C₇H₁₂) | Hex-1-yne (C₆H₁₀) | Oct-1-yne (C₈H₁₄) |

|---|---|---|---|

| Molecular Weight (g/mol) | 96.17 | 82.14 | 110.20 |

| Boiling Point (°C) | 99.7 | 71–73* | ~126* |

| Density (g/cm³) | 0.752 | 0.716* | 0.769* |

| Flash Point (°C) | -2.2 | -20* | - |

Hept-1-yne’s intermediate chain length balances volatility and reactivity, making it preferable in reactions requiring moderate boiling points .

Reactivity in Cross-Coupling Reactions

Hept-1-yne exhibits slower reaction rates compared to silanol-functionalized alkynes. In cross-coupling with aryl iodides under potassium trimethylsilanolate promotion, hept-1-ynyldimethylsilanol reacted faster than hept-1-yne, while 1-(trimethylsilyl)hept-1-yne was unreactive . This highlights the critical role of substituents in alkyne reactivity.

Catalytic Hydrogenation

Hept-1-yne undergoes partial hydrogenation over Pd and W catalysts to produce cis-alkenes, with selectivity influenced by catalyst composition. For example, Pd/Al₂O₃ achieves 85% conversion with 70% selectivity for cis-2-heptene, whereas W-based catalysts favor trans-alkenes . Comparatively, 2-pentyne hydrogenation over bio-Pd catalysts shows higher stereoselectivity (90% cis-alkene), suggesting chain length impacts catalytic outcomes .

Research Findings and Case Studies

Cross-Coupling Limitations

In TBAF-promoted reactions, hept-1-yne shows 25% conversion with 4-bromotoluene, outperformed by silanol derivatives but lagging behind iodoarene-specific catalysts .

Hydrogenation Selectivity

Pd catalysts achieve 70% cis-selectivity for hept-1-yne hydrogenation, lower than bio-Pd systems for 2-pentyne (90% cis), indicating chain length and catalyst synergy effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sodium hept-1-yne, and how do reaction conditions influence yield and purity?

- Methodological Answer : Sodium hept-1-yne is typically synthesized via deprotonation of hept-1-yne using strong bases like sodium amide (NaNH₂) in anhydrous solvents (e.g., THF or liquid NH₃). Key variables include:

- Reagent stoichiometry : Excess base ensures complete deprotonation but may lead to side reactions.

- Temperature : Low temperatures (−78°C) minimize decomposition, while higher temperatures accelerate reaction kinetics.

- Purification : Vacuum distillation or recrystallization from non-polar solvents isolates the product.

Characterization requires NMR (¹H/¹³C) to confirm alkynide formation and elemental analysis for sodium content .

Q. How can researchers reliably characterize sodium hept-1-yne’s structural and electronic properties?

- Methodological Answer : Combine spectroscopic and computational methods:

- IR spectroscopy : Identify C≡C stretching frequencies (~2100 cm⁻¹) and Na-C bonding signatures.

- X-ray crystallography : Resolve coordination geometry (e.g., monomeric vs. polymeric structures).

- DFT calculations : Model electronic structure to predict reactivity.

Ensure purity via GC-MS or HPLC to avoid interference from residual solvents or byproducts .

Q. What are the key stability considerations for storing and handling sodium hept-1-yne?

- Methodological Answer : Sodium hept-1-yne is moisture- and oxygen-sensitive. Best practices include:

- Storage : Under inert gas (Ar/N₂) in flame-sealed ampoules or Schlenk flasks.

- Handling : Use gloveboxes or Schlenk lines for transfers.

- Decomposition monitoring : Regular FTIR checks for oxidation products (e.g., sodium carboxylates) .

Advanced Research Questions

Q. How does the coordination environment of sodium in hept-1-yne complexes influence reactivity in cross-coupling reactions?

- Methodological Answer : Investigate via:

- Catalytic screening : Compare reaction rates of monomeric (e.g., [Na(hept-1-ynide)(TMEDA)]) vs. aggregated species.

- Kinetic studies : Use stopped-flow NMR to track intermediates.

- Solvent effects : Polar aprotic solvents (DMF) may stabilize ionic species, enhancing nucleophilicity.

Reference mechanistic studies on analogous organosodium compounds to design controlled experiments .

Q. What advanced spectroscopic techniques resolve ambiguities in distinguishing sodium hept-1-yne from structural analogs (e.g., sodium hept-2-yne)?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiate regioisomers via coupling patterns.

- Raman spectroscopy : Detect subtle differences in C≡C bond polarization.

- Isotopic labeling : ¹³C-enriched samples clarify bonding networks in complex mixtures.

Cross-validate with single-crystal XRD for definitive structural assignments .

Q. How should researchers address discrepancies in reported reaction kinetics of sodium hept-1-yne across studies?

- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:

- Variable control : Standardize solvent, temperature, and concentration parameters.

- Error analysis : Quantify uncertainties in rate measurements (e.g., via Arrhenius plot deviations).

- Reproducibility protocols : Publish detailed experimental workflows, including raw data in supplementary materials .

Methodological Design and Data Analysis

Q. How to design a robust experimental framework for studying sodium hept-1-yne’s air-sensitive reactions?

- Methodological Answer :

- Apparatus : Use Schlenk lines or gloveboxes with O₂/H₂O monitors (<1 ppm).

- In situ monitoring : ReactIR or Raman probes track real-time reaction progress.

- Quenching studies : Introduce controlled amounts of H₂O or CO₂ to identify decomposition pathways.

Document all steps rigorously to enable replication .

Q. What strategies optimize computational modeling of sodium hept-1-yne’s electronic structure for predictive catalysis?

- Methodological Answer :

- Basis sets : Use def2-TZVP for Na and 6-311++G(d,p) for C/H.

- Solvent models : Include implicit solvation (e.g., SMD) to mimic reaction environments.

- Benchmarking : Validate against experimental XRD bond lengths and NMR shifts.

Open-source code repositories (e.g., GitHub) enhance transparency in computational workflows .

Tables for Comparative Analysis

| Synthetic Method | Conditions | Yield (%) | Purity Assessment | Reference |

|---|---|---|---|---|

| NaNH₂/THF, −78°C | Anhydrous, 12 hr | 78 | GC-MS, NMR | |

| NaH in DME, 0°C | Reflux, 6 hr | 65 | HPLC, elemental analysis |

| Characterization Technique | Key Metrics | Limitations |

|---|---|---|

| X-ray crystallography | Bond lengths, coordination geometry | Requires single crystals |

| DFT calculations | HOMO-LUMO gaps, charge distribution | Dependent on basis set choice |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.